

synthesis of methyl 3-phenyl-2H-azirine-2-carboxylate from vinyl azides

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Compound of Interest

Compound Name: methyl 3-phenyl-2H-azirine-2-carboxylate

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Application Notes and Protocols

Topic: Synthesis of **Methyl 3-phenyl-2H-azirine-2-carboxylate** from Vinyl Azides

Audience: Researchers, scientists, and drug development professionals.

Introduction

2H-Azirines are highly strained, three-membered unsaturated nitrogen heterocycles that serve as valuable and versatile building blocks in organic synthesis.[1][2] Their high ring strain energy and reactive C=N bond allow them to participate in a wide array of chemical transformations, including ring-opening reactions, cycloadditions, and rearrangements to form more complex nitrogen-containing molecules such as amino acids, peptides, and other heterocyclic systems.[3][4] The synthesis of 2H-azirines via the thermal or photochemical decomposition of vinyl azides is a robust and widely utilized method.[3] This process involves the intramolecular cyclization of a vinyl nitrene intermediate, generated upon the extrusion of dinitrogen from the vinyl azide precursor.[5]

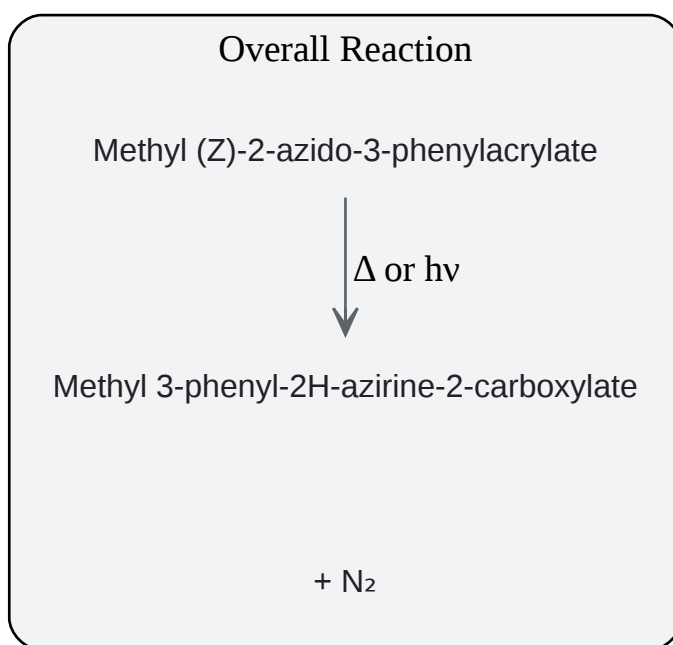
This document provides a detailed protocol for the synthesis of a key derivative, **methyl 3-phenyl-2H-azirine-2-carboxylate**, starting from the corresponding vinyl azide, methyl (Z)-2-azido-3-phenylacrylate.

Reaction Pathway and Mechanism

The synthesis proceeds in two main stages:

- **Formation of the Vinyl Azide:** The precursor, methyl (Z)-2-azido-3-phenylacrylate, is typically synthesized from methyl phenylpropiolate via the addition of an azide source.
- **Cyclization to 2H-Azirine:** The vinyl azide undergoes thermal decomposition, losing a molecule of nitrogen gas (N_2) to form a transient vinyl nitrene, which immediately cyclizes to yield the stable 2H-azirine ring system.

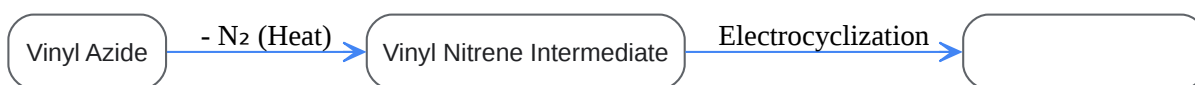
The overall transformation is depicted below.



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Caption: Overall synthesis of **methyl 3-phenyl-2H-azirine-2-carboxylate**.

The key mechanistic step is the cyclization of the vinyl azide. Upon heating, the molecule extrudes dinitrogen to form a highly reactive vinyl nitrene intermediate, which rapidly undergoes electrocyclization to form the final 2H-azirine product.



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Caption: Mechanism: From vinyl azide to 2H-azirine via a nitrene intermediate.

Experimental Protocols

Safety Note: Organic azides are potentially explosive and should be handled with extreme care in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reactions should be conducted behind a blast shield. Avoid friction, shock, and excessive heat.

Protocol 1: Synthesis of Methyl (Z)-2-azido-3-phenylacrylate (Vinyl Azide Precursor)

Materials:

- Methyl phenylpropiolate
- Sodium azide (NaN_3)
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator

Procedure:

- In a 100 mL round-bottom flask, dissolve methyl phenylpropiolate (1.0 eq) in dichloromethane (approx. 0.2 M solution).
- Cool the solution to 0 °C using an ice bath.
- Carefully add sodium azide (1.5 eq) to the stirred solution.
- Slowly add trifluoroacetic acid (2.0 eq) dropwise to the mixture over 15 minutes, ensuring the temperature remains below 5 °C.
- Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.
- Transfer the mixture to a separatory funnel and extract the aqueous layer twice with dichloromethane.
- Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
- The crude product, methyl (Z)-2-azido-3-phenylacrylate, can often be used in the next step without further purification. If necessary, purify by flash column chromatography on silica gel.

Protocol 2: Synthesis of Methyl 3-phenyl-2H-azirine-2-carboxylate

Method A: Thermal Cyclization

Materials:

- Methyl (Z)-2-azido-3-phenylacrylate (crude or purified)
- Toluene or Chloroform (dry)

- Round-bottom flask with reflux condenser
- Heating mantle or oil bath
- Rotary evaporator

Procedure:

- Dissolve the methyl (Z)-2-azido-3-phenylacrylate (1.0 eq) in dry toluene (to make a ~0.1 M solution) in a round-bottom flask equipped with a reflux condenser.
- Heat the solution to reflux (approx. 110 °C for toluene) and maintain reflux for 2-4 hours.[\[6\]](#) Monitor the reaction for the cessation of nitrogen gas evolution.
- Cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure using a rotary evaporator.
- The resulting crude oil is the desired **methyl 3-phenyl-2H-azirine-2-carboxylate**. Purify the product by vacuum distillation or flash column chromatography on silica gel.

Method B: Flow Photolysis (Alternative Method)

For a more modern and controlled approach, continuous flow photochemistry can be employed. This method offers enhanced safety and scalability.[\[7\]](#)

Equipment:

- Syringe pump
- Flow reactor with a transparent capillary (e.g., FEP)
- High-power LED light source (e.g., 420-450 nm)[\[7\]](#)
- Back pressure regulator
- Collection flask

Procedure:

- Prepare a dilute solution (~0.05 M) of methyl (Z)-2-azido-3-phenylacrylate in a suitable solvent like acetonitrile.
- Pump the solution through the flow reactor at a defined flow rate to achieve a specific residence time (e.g., 20-60 minutes).^[7]
- Irradiate the reactor uniformly with the LED light source.
- Collect the product stream from the reactor outlet.
- Once all the starting material has been processed, evaporate the solvent to obtain the crude product for purification.

Data Presentation

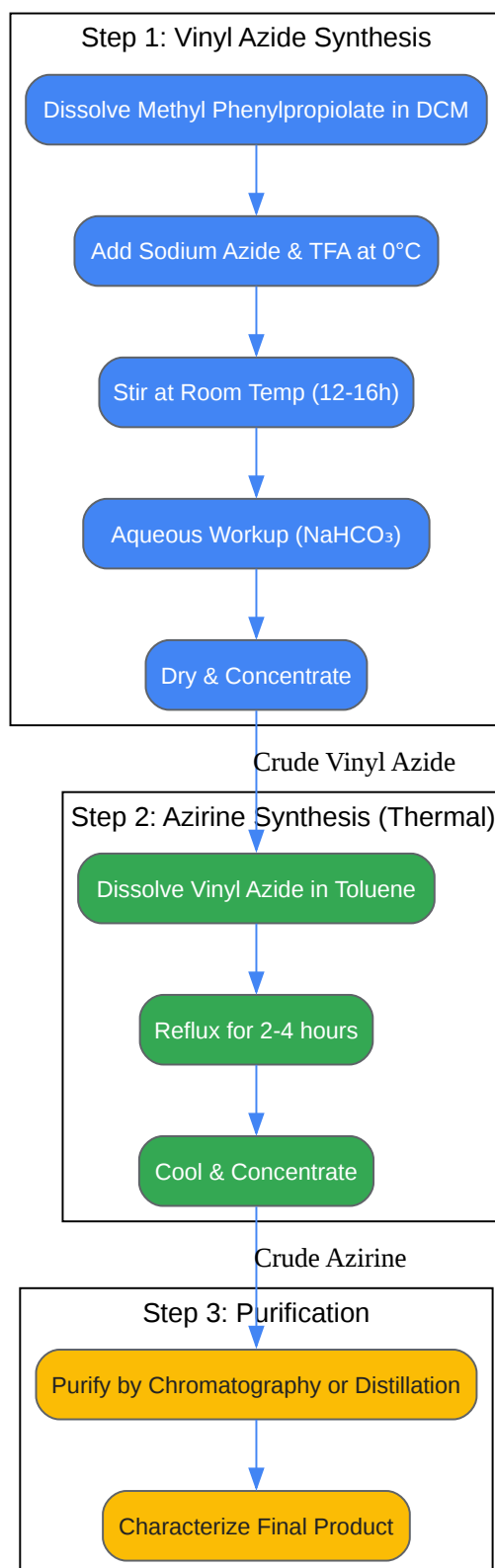
The synthesis of 2H-azirines from vinyl azides can be achieved under various conditions. The choice of thermal versus photochemical methods, solvent, and temperature can influence reaction time and yield.

Entry	Method	Solvent	Temperature (°C)	Time	Yield (%)	Reference
1	Thermal (Batch)	Toluene	110 (Reflux)	3 h	~85-95%	Adapted from ^[6]
2	Thermal (Flow)	CPME	160	2 min (residence)	>95%	^[8]
3	Photochemical (Flow)	Acetonitrile	25	20-60 min (residence)	85-90%	^[7]

Yields are representative and may vary based on substrate purity and reaction scale. CPME = Cyclopentyl methyl ether

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the entire synthesis process, from starting materials to the final purified product.



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Caption: Workflow for the synthesis of **methyl 3-phenyl-2H-azirine-2-carboxylate**.

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